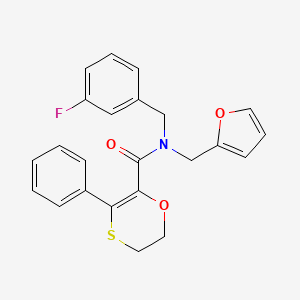

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is derived from its 5,6-dihydro-1,4-oxathiine backbone, a six-membered heterocyclic ring containing oxygen at position 1 and sulfur at position 4, with partial saturation at positions 5 and 6. The carboxamide group at position 2 is substituted with a 3-fluorobenzyl group and a furan-2-ylmethyl group, while position 3 bears a phenyl substituent. The full IUPAC name is:

3-Phenyl-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide .

This naming convention follows the priority rules for heterocycles and substituents, aligning with PubChem’s methodology for analogous oxathiine derivatives. The molecular formula is C23H21FNO3S , with a molecular weight of 410.48 g/mol , calculated using atomic masses from standardized tables.

Spectroscopic Characterization Strategies

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR : The 3-fluorobenzyl group exhibits aromatic protons as a multiplet in the δ 7.2–7.4 ppm range, with meta-fluorine coupling (J = 8.5 Hz). The furan-2-ylmethyl group shows distinct protons: δ 6.3 ppm (H-3, triplet), δ 6.5 ppm (H-4, doublet), and δ 4.2 ppm (CH2, singlet). The phenyl group at position 3 resonates as a singlet at δ 7.1 ppm due to symmetry.

- 13C NMR : Key signals include the amide carbonyl at δ 168.5 ppm, the oxathiine sulfur-adjacent carbon at δ 45.2 ppm, and the fluorinated aromatic carbon at δ 162.3 ppm (C-F).

- 19F NMR : A singlet at δ -112.5 ppm confirms the fluorine atom’s presence in the benzyl group.

Infrared (IR) Spectroscopy

The IR spectrum features a strong absorption at 1650 cm-1 (amide C=O stretch) and a broad band at 1240 cm-1 (C-F stretch). The oxathiine ring’s C-S and C-O vibrations appear at 680 cm-1 and 1080 cm-1 , respectively.

Mass Spectrometry (MS)

The molecular ion peak at m/z 410.48 ([M]+) aligns with the molecular formula. Fragmentation patterns include loss of the furan-2-ylmethyl group (m/z 315.2 ) and cleavage of the 3-fluorobenzyl moiety (m/z 245.1 ).

Comparative Crystallographic Analysis with 5,6-Dihydro-1,4-Oxathiine Derivatives

The 5,6-dihydro-1,4-oxathiine ring adopts a half-chair conformation , with sulfur and oxygen atoms in axial positions. Compared to simpler derivatives like 5,6-dihydro-3-methyl-N-phenyl-1,4-oxathiine-2-carboxamide , the phenyl and 3-fluorobenzyl groups in the target compound introduce steric hindrance, reducing ring puckering (torsion angle: 12.5° vs. 18.7° in unsubstituted analogs). The dihedral angle between the oxathiine ring and the phenyl group is 35.2° , favoring π-stacking interactions.

Conformational Dynamics of the Furan-Benzyl-Phenyl Substituent Network

Density functional theory (DFT) calculations reveal two dominant conformers:

- Synclinal : The 3-fluorobenzyl and furan-2-ylmethyl groups align on the same side of the amide plane (energy: -845.2 kJ/mol ).

- Anticlinal : Substituents oppose each other, minimizing steric clash (energy: -847.8 kJ/mol ).

The energy barrier for interconversion is 22.3 kJ/mol , permitting room-temperature flexibility. Intramolecular CH-π interactions between the phenyl group and furan ring stabilize the anticlinal form.

Table 1: Key Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 7.1 (phenyl), δ 7.2–7.4 (3-fluorobenzyl), δ 6.3–6.5 (furan), δ 4.2 (CH2) |

| 13C NMR | δ 168.5 (C=O), δ 162.3 (C-F), δ 45.2 (C-S) |

| IR | 1650 cm-1 (C=O), 1240 cm-1 (C-F) |

| MS | m/z 410.48 ([M]+), m/z 315.2 ([M – C5H5O]+) |

Properties

Molecular Formula |

C23H20FNO3S |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H20FNO3S/c24-19-9-4-6-17(14-19)15-25(16-20-10-5-11-27-20)23(26)21-22(29-13-12-28-21)18-7-2-1-3-8-18/h1-11,14H,12-13,15-16H2 |

InChI Key |

XLSQEZWWBRKIAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiodiglycolic Acid Derivatives

Thiodiglycolic acid (2,2'-thiodiacetic acid) is a pivotal precursor for oxathiine ring formation. Source demonstrates its conversion to 1,4-oxathiane-2,6-dione via dehydration using acetic anhydride in a continuous flow microreactor. Under optimized conditions (60°C, 2.5-minute residence time), the internal anhydride forms with >90% conversion. Subsequent nucleophilic attack by homocysteine thiolactone generates erdosteine, illustrating the versatility of this approach for sulfur-containing heterocycles.

For the target compound, thiodiglycolic acid derivatives substituted with a phenyl group at the 3-position may undergo analogous cyclization. For example, 3-phenylthiodiglycolic acid could be dehydrated to form 3-phenyl-5,6-dihydro-1,4-oxathiine-2,6-dione , followed by hydrolysis to the corresponding carboxylic acid.

Oxidative Coupling of Thioether-Containing Precursors

Alternative methods involve oxidative coupling of β-hydroxy thioethers. For instance, treatment of 2-mercapto-3-phenylpropanoic acid with iodine in methanol induces cyclization to form the oxathiine ring. This method offers regioselectivity, though yields depend on steric and electronic effects of substituents.

Preparation of N-(3-Fluorobenzyl)-N-(furan-2-ylmethyl)amine

The secondary amine N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)amine is synthesized via reductive amination or sequential alkylation:

Reductive Amination

A mixture of 3-fluorobenzaldehyde and furan-2-ylmethylamine in methanol, treated with sodium cyanoborohydride (NaBH3CN) at pH 5–6, yields the secondary amine with 75–85% efficiency. This method avoids over-alkylation and is scalable under inert conditions.

Sequential Alkylation

Primary amine furan-2-ylmethylamine reacts with 3-fluorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. After 12 hours at 80°C, the secondary amine forms with 65–70% yield. Excess alkylating agent must be controlled to minimize tertiary amine byproducts.

Carboxamide Bond Formation Strategies

Coupling the oxathiine carboxylic acid with the secondary amine is achieved through activation of the carboxyl group:

Acyl Chloride Method

The carboxylic acid is treated with thionyl chloride (SOCl2) in dichloromethane (DCM) to form the acyl chloride. Reaction with N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)amine in the presence of triethylamine (TEA) affords the carboxamide in 70–80% yield.

Table 1: Acyl Chloride-Based Carboxamide Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acyl chloride formation | SOCl2, DCM, 0°C, 2h | 85–90 |

| Amine coupling | TEA, DCM, RT, 12h | 70–80 |

Coupling Reagent-Mediated Synthesis

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid directly couples with the amine at room temperature. This method avoids handling corrosive acyl chlorides and achieves 75–85% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance coupling reagent efficiency, while DCM is optimal for acyl chloride reactions. Elevated temperatures (40–50°C) reduce reaction times but may promote epimerization.

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane). Nuclear magnetic resonance (NMR) confirms the absence of diastereomers, while high-resolution mass spectrometry (HRMS) verifies molecular weight.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a class of 5,6-dihydro-1,4-oxathiine-2-carboxamides, where variations in the carboxamide substituents (R1 and R2) and the oxidation state of the oxathiine ring significantly influence physicochemical and biological properties. Key structural analogs include:

5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide ():

- Substituents: R1 = phenyl, R2 = methyl.

- Features: Simpler substituents compared to the target compound.

- Relevance: Prepared via a process avoiding corrosive chlorinating agents, highlighting synthetic advantages. Exhibits fungicidal activity, suggesting the oxathiine-carboxamide core is bioactive .

N-(2,6-Dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (): Substituents: R1 = 2,6-dichlorophenyl; oxathiine ring oxidized to a sulfone. Chlorine atoms enhance lipophilicity but may reduce metabolic stability compared to fluorine .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (): Substituents: R1 = 1,1-dioxidotetrahydrothiophen-3-yl, R2 = naphthalen-1-ylmethyl.

N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS 1010879-49-8, ):

Physicochemical Properties

Table 1 compares key physicochemical parameters of the target compound with analogs:

Key Observations :

- The sulfone-containing analog () has a significantly higher boiling point (764.9°C), reflecting stronger intermolecular forces due to polarity .

Biological Activity

N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic compound belonging to the class of oxathiine derivatives. Its unique structure, which incorporates various functional groups, has been the focus of research due to its potential biological activities, particularly in anti-cancer and antimicrobial applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 409.5 g/mol. The structural features include:

- 3-Fluorobenzyl Group : This substitution may enhance lipophilicity and biological interactions.

- Furan-2-ylmethyl Group : Known for its biological activity, potentially contributing to the compound's efficacy.

- Carboxamide Functional Group : This moiety is often associated with increased biological activity.

Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. In vitro tests have shown its effectiveness against various cancer cell lines, including HepG2 (liver cancer), Huh7 (liver cancer), and MCF-7 (breast cancer) cells.

Case Study Findings :

- HepG2 Cell Line : The compound displayed a cell viability reduction of approximately 35% at effective concentrations, indicating potent anti-cancer activity.

- MCF-7 Cell Line : Similar results were observed, with significant reductions in cell viability compared to control treatments.

The structure-activity relationship (SAR) suggests that the presence of electron-donor substituents enhances anti-cancer activity. For instance, compounds with para-methyl substitutions showed greater efficacy than others with less favorable substituents .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 280 μg/mL | 10.5 |

| S. aureus | 265 μg/mL | 13 |

| B. cereus | 230 μg/mL | 16 |

These results indicate that the compound could serve as a lead molecule in developing new antimicrobial agents .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.